molecular formula C13H12N2O3 B1469772 Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate CAS No. 1384430-44-7

Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No. B1469772
CAS RN: 1384430-44-7
M. Wt: 244.25 g/mol
InChI Key: HKVSCLALMNQAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate” is a research chemical . It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “this compound”, often involves the reaction of amidoximes with carboxylic acids and their derivatives . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and their derivatives . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Structural Characterization for Drug Development

Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate and related oxadiazole derivatives have been explored for their potential as spacers in the synthesis of new non-peptide angiotensin receptor antagonists. Structural determination by X-ray crystallography revealed significant π–π interactions and C–H⋯O interactions within their crystal packing, indicating their potential application in developing angiotensin II receptor antagonists, which are crucial for hypertension treatment (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

Photoluminescence for Material Science

The photoluminescent properties of 1,3,4-oxadiazole derivatives, including those structurally similar to this compound, have been investigated for their application in material science. These compounds have demonstrated significant photoluminescence, indicating their potential use in the development of new materials for optoelectronic devices (Han, Wang, Zhang, & Zhu, 2010).

Anion Sensing

Novel anion sensors based on 1,3,4-oxadiazole derivatives have been developed for selective fluoride sensing. These molecules exhibit colorimetric changes upon fluoride addition, demonstrating their potential as sensitive and selective chemosensors for environmental and health-related applications (Ma, Li, Zong, Men, & Xing, 2013).

Anticancer Activity

Research into 1,3,4-oxadiazole derivatives has also included the synthesis and evaluation of compounds for their anticancer activity. Certain derivatives have shown promising results against various cancer cell lines, indicating the potential of these compounds in the development of new anticancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Corrosion Inhibition

The application of oxadiazole derivatives in corrosion inhibition has been explored, with specific derivatives showing effective protection for mild steel in corrosive environments. This suggests potential industrial applications in protecting materials against corrosion (Ammal, Prajila, & Joseph, 2018).

Future Directions

The 1,2,4-oxadiazole core is actively employed in organic synthesis . Development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The reviewed methods allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions and expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .

properties

IUPAC Name

methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)10-6-4-9(5-7-10)12-14-11(15-18-12)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVSCLALMNQAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.